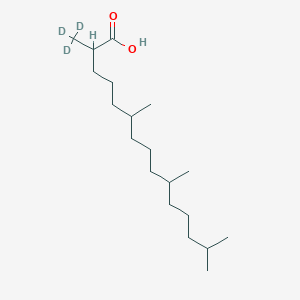

Pristanic acid-d3

Description

Propriétés

IUPAC Name |

6,10,14-trimethyl-2-(trideuteriomethyl)pentadecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O2/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19(20)21/h15-18H,6-14H2,1-5H3,(H,20,21)/i5D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAHGJZDQXIOYTH-VPYROQPTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CCCC(C)CCCC(C)CCCC(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Pristanic Acid-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, metabolic significance, and analytical methodologies related to Pristanic acid-d3. This deuterated internal standard is crucial for the accurate quantification of pristanic acid, a key biomarker in the diagnosis and research of peroxisomal disorders.

Core Chemical Properties

This compound, a stable isotope-labeled form of pristanic acid, serves as an ideal internal standard for mass spectrometry-based quantification. Its physical and chemical properties are summarized below.

| Property | Value | Source |

| Chemical Name | 2,6,10,14-tetramethylpentadecanoic acid-d3 | [1] |

| Synonyms | Pristanic acid (2-methyl-D3) | [1] |

| Molecular Formula | C₁₉H₃₅D₃O₂ | [1][2] |

| Molecular Weight | 301.52 g/mol | [1][2] |

| CAS Number | 1383920-14-6 | [1][2] |

| Unlabeled CAS Number | 1189-37-3 | [2][3] |

| Purity | Typically >98% | [1] |

| Physical State | Liquid | [1] |

| Storage | Room temperature or freezer (-20°C), protected from light.[1][4] | |

| Solubility | Soluble in chloroform (B151607) and methanol (B129727).[5] |

Metabolic Significance and Signaling Pathways

Pristanic acid is a branched-chain fatty acid derived from the metabolism of phytanic acid, which is obtained from dietary sources such as dairy products, meat, and fish.[6][7] The breakdown of these branched-chain fatty acids occurs primarily in peroxisomes.[8][9]

Peroxisomal Alpha-Oxidation of Phytanic Acid

Due to a methyl group on its β-carbon, phytanic acid cannot be directly metabolized through β-oxidation.[8] It first undergoes α-oxidation in the peroxisomes to yield pristanic acid.[8][9] Elevated levels of phytanic acid are indicative of certain peroxisomal disorders, such as Refsum's disease.[6][8]

Peroxisomal Beta-Oxidation of Pristanic Acid

Following its formation, pristanic acid is activated to pristanoyl-CoA and can then undergo β-oxidation within the peroxisomes.[6][10] This process involves a series of enzymatic reactions that shorten the fatty acid chain, producing acetyl-CoA and propionyl-CoA.[10][11] Deficiencies in the enzymes involved in pristanic acid β-oxidation can lead to its accumulation, a hallmark of disorders like Zellweger syndrome.[6][7]

Experimental Protocols for Quantification

The quantification of pristanic acid in biological samples, such as plasma or fibroblasts, is essential for the diagnosis of peroxisomal disorders.[12][13] Stable isotope dilution analysis using this compound as an internal standard coupled with mass spectrometry is the gold standard for accurate and precise measurement.[12]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used method for the analysis of fatty acids.[12][14]

1. Sample Preparation:

-

Hydrolysis: Plasma samples (e.g., 50-100 µL) are subjected to acid or alkaline hydrolysis to release free fatty acids from their esterified forms. This is typically achieved by heating with a strong acid (e.g., HCl) or base (e.g., NaOH) in a solvent like methanol.

-

Internal Standard Spiking: A known amount of this compound solution is added to each sample at the beginning of the preparation to correct for procedural losses.

-

Extraction: The fatty acids are then extracted from the aqueous matrix into an organic solvent, such as hexane (B92381) or a mixture of hexane and isopropanol.

-

Derivatization: To increase their volatility and improve chromatographic performance, the fatty acids are derivatized. A common method is methylation to form fatty acid methyl esters (FAMEs) using reagents like diazomethane (B1218177) or by heating with methanol and an acid catalyst. Silylation is another derivatization technique that can be employed.[12]

2. GC-MS Analysis:

-

Injection: The derivatized sample is injected into the GC.

-

Separation: The FAMEs are separated on a capillary column (e.g., HP-5MS).[15] The temperature of the GC oven is programmed to ramp up, allowing for the separation of different fatty acids based on their boiling points and interactions with the column's stationary phase.

-

Detection: As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron ionization). The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect specific ions corresponding to pristanic acid and this compound, ensuring high sensitivity and selectivity.[12]

3. Quantification:

-

A calibration curve is generated by analyzing standards containing known concentrations of pristanic acid and a fixed concentration of this compound.

-

The ratio of the peak area of endogenous pristanic acid to the peak area of the this compound internal standard in the unknown samples is used to determine the concentration of pristanic acid by interpolation from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and can often involve simpler sample preparation compared to GC-MS.[16][17]

1. Sample Preparation:

-

Hydrolysis and Extraction: Similar to the GC-MS protocol, fatty acids are liberated and extracted from the plasma matrix.

-

Internal Standard Spiking: this compound is added early in the process.

-

Derivatization (Optional but common): While not always necessary, derivatization can improve ionization efficiency and chromatographic retention. One approach involves derivatization with reagents like 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE) to enhance mass spectrometric properties.[16] Another method uses trimethylaminoethyl (TMAE) iodide ester derivatization.[13]

2. LC-MS/MS Analysis:

-

Injection and Separation: The prepared sample is injected into a liquid chromatograph. Separation is typically achieved on a reverse-phase column (e.g., C8 or C18) using a gradient of aqueous and organic mobile phases.[17]

-

Detection: The eluent from the LC column is introduced into the tandem mass spectrometer, usually equipped with an electrospray ionization (ESI) source. The analysis is performed in multiple reaction monitoring (MRM) mode, where a specific precursor ion for the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly selective process minimizes interferences.

3. Quantification:

-

Quantification is performed using a stable isotope dilution method with a calibration curve, analogous to the GC-MS procedure.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of pristanic acid in clinical and research settings. Understanding its chemical properties and the metabolic pathways in which its unlabeled counterpart is involved is crucial for investigating and diagnosing peroxisomal disorders. The detailed analytical protocols provided in this guide, utilizing GC-MS and LC-MS/MS with this compound as an internal standard, offer the necessary framework for robust and precise analysis in the laboratory.

References

- 1. larodan.com [larodan.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pristanic acid | C19H38O2 | CID 123929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pristanic acid (2-methyl-Dâ, 98%) CP 95% - Cambridge Isotope LaboratoriesDLM-8302-PK [isotope.com]

- 5. caymanchem.com [caymanchem.com]

- 6. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pristanic acid - Wikipedia [en.wikipedia.org]

- 8. Alpha oxidation - Wikipedia [en.wikipedia.org]

- 9. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reactome | Beta-oxidation of pristanoyl-CoA [reactome.org]

- 11. portlandpress.com [portlandpress.com]

- 12. Page loading... [guidechem.com]

- 13. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Implementation and Validation of a Gas Chromatography-Mass Spectrometry Method for Pristanic Acid and Phytanic Acid Quantification in Plasma Specimens [jlmqa.org]

- 16. Rapid UPLC-MS/MS method for routine analysis of plasma pristanic, phytanic, and very long chain fatty acid markers of peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Pristanic Acid-d3: A Technical Guide for Researchers

CAS Number: 1383920-14-6

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on Pristanic acid-d3. It covers its physicochemical properties, metabolic pathways, signaling functions, and detailed experimental protocols for its quantification and functional analysis.

Physicochemical and Quantitative Data

This compound is the deuterated form of pristanic acid, a branched-chain fatty acid found in human plasma.[1] Its properties make it an ideal internal standard for the accurate quantification of endogenous pristanic acid using mass spectrometry-based techniques.[2]

| Property | Value | Reference |

| CAS Number | 1383920-14-6 | |

| Chemical Formula | C₁₉H₃₅D₃O₂ | |

| Molecular Weight | 301.5 g/mol | |

| Synonyms | 2,6,10,14-Tetramethylpentadecanoic acid-d3 | |

| Typical Purity | ≥98% | |

| Storage Temperature | -20°C |

Plasma Concentrations of Pristanic Acid (Non-deuterated)

| Population | Concentration Range (µmol/L) | Reference |

| Healthy Individuals | Micromolar concentrations | [1] |

| Peroxisomal Disorders | Significantly elevated | [3] |

Metabolic Pathway of Pristanic Acid

Pristanic acid is primarily formed in the body from the α-oxidation of phytanic acid, a branched-chain fatty acid obtained from the diet.[1] The metabolism of pristanic acid itself occurs through β-oxidation within the peroxisomes.[1] In certain genetic disorders, such as Zellweger syndrome, defects in peroxisomal function lead to the accumulation of both phytanic and pristanic acids.[1][3]

Signaling Pathways

Pristanic acid has been identified as a signaling molecule that can activate specific cellular receptors, influencing various physiological processes.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation

Pristanic acid is a natural ligand for PPARα, a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.[1] Activation of PPARα by pristanic acid leads to the transcription of genes involved in fatty acid oxidation.

G-Protein Coupled Receptor 40 (GPR40) Signaling

Pristanic acid, along with other long-chain fatty acids, can activate GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1).[4][5] This receptor is primarily expressed in pancreatic β-cells and is involved in modulating insulin (B600854) secretion.[4][5] The activation of GPR40 can proceed through both Gq and Gs protein-coupled signaling pathways.[6]

Experimental Protocols

Quantification of Pristanic Acid in Human Plasma by LC-MS/MS using this compound

This protocol outlines a method for the sensitive and accurate quantification of pristanic acid in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.[7][8][9]

4.1.1. Materials

-

Human plasma samples

-

This compound (internal standard)

-

Pristanic acid (for calibration curve)

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Hexane (B92381), HPLC grade

-

Hydrochloric acid (HCl)

-

Derivatizing agent (e.g., 2,4-dinitrophenylhydrazine (B122626) or equivalent)

-

Water, ultrapure

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

LC-MS/MS system with an ESI source

4.1.2. Sample Preparation Workflow

4.1.3. Detailed Procedure

-

Sample Spiking: To 100 µL of plasma in a microcentrifuge tube, add a known amount of this compound solution (e.g., 10 µL of a 1 µg/mL solution in methanol).

-

Hydrolysis: Add 500 µL of 1 M HCl in methanol. Vortex and incubate at 60°C for 30 minutes to hydrolyze the fatty acids from their esterified forms.

-

Extraction: After cooling, add 1 mL of hexane, vortex vigorously for 2 minutes, and centrifuge at 3000 x g for 5 minutes.

-

Evaporation: Carefully transfer the upper hexane layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Derivatization: Reconstitute the dried extract in the derivatizing agent solution according to the manufacturer's protocol to enhance ionization efficiency.

-

Reconstitution: After the derivatization reaction, evaporate the solvent and reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

-

LC-MS/MS Analysis: Inject an aliquot (e.g., 10 µL) onto the LC-MS/MS system.

4.1.4. LC-MS/MS Conditions (Example)

-

LC Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient from, for example, 60% B to 100% B over 10 minutes.

-

Flow Rate: 0.3 mL/min

-

Ionization: Electrospray Ionization (ESI), positive or negative mode depending on the derivatization.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both pristanic acid and this compound.

PPARα Activation Reporter Gene Assay

This protocol describes a cell-based reporter gene assay to assess the ability of pristanic acid to activate the human PPARα receptor.[10][11][12]

4.2.1. Materials

-

HEK293T cells (or other suitable cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

PPARα expression plasmid

-

PPAR-responsive element (PPRE)-luciferase reporter plasmid

-

Transfection reagent

-

Pristanic acid

-

Positive control (e.g., GW7647)

-

Luciferase assay reagent

-

96-well cell culture plates

-

Luminometer

4.2.2. Experimental Workflow

4.2.3. Detailed Procedure

-

Cell Seeding: Seed HEK293T cells into a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

-

Transfection: Co-transfect the cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubation: Incubate the transfected cells for 24 hours to allow for plasmid expression.

-

Treatment: Prepare serial dilutions of pristanic acid in cell culture medium. Remove the transfection medium and add the pristanic acid solutions to the cells. Include wells for a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the cells with the compounds for another 24 hours.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system according to the manufacturer's protocol with a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Calculate the fold induction of luciferase activity relative to the vehicle control.

References

- 1. Pristanic acid - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. Pristanic acid and phytanic acid in plasma from patients with peroxisomal disorders: stable isotope dilution analysis with electron capture negative ion mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | The G-Protein-Coupled Long-Chain Fatty Acid Receptor GPR40 and Glucose Metabolism [frontiersin.org]

- 5. scbt.com [scbt.com]

- 6. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. indigobiosciences.com [indigobiosciences.com]

- 11. eubopen.org [eubopen.org]

- 12. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]

Pristanic Acid-d3: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Pristanic acid-d3, a deuterated form of the branched-chain fatty acid pristanic acid. This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive data on its molecular properties, metabolic pathways, and detailed experimental protocols for its analysis.

Core Quantitative Data

A summary of the key molecular weight information for pristanic acid and its deuterated analog is presented below.

| Compound | Chemical Formula | Average Molecular Weight ( g/mol ) |

| Pristanic Acid | C₁₉H₃₈O₂ | 298.50[1][2] |

| This compound | C₁₉H₃₅D₃O₂ | 301.52[3][4] |

Metabolic Significance of Pristanic Acid

Pristanic acid is a naturally occurring branched-chain fatty acid in humans, primarily derived from the metabolism of phytanic acid, which is obtained from dietary sources. The metabolic pathway of pristanic acid is crucial in the context of several peroxisomal disorders.

Peroxisomal Alpha- and Beta-Oxidation of Phytanic Acid

The breakdown of phytanic acid begins in the peroxisomes with a process called alpha-oxidation. Due to a methyl group on its beta-carbon, phytanic acid cannot be directly metabolized by beta-oxidation. Alpha-oxidation removes one carbon atom, converting phytanoyl-CoA to pristanoyl-CoA (the activated form of pristanic acid). Pristanoyl-CoA can then enter the peroxisomal beta-oxidation pathway for further degradation.

Below is a diagram illustrating the metabolic conversion of phytanic acid to pristanic acid and its subsequent entry into beta-oxidation.

Metabolic Pathway of Pristanic Acid

Signaling Role of Pristanic Acid

Pristanic acid also functions as a signaling molecule. It is a natural ligand for the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a key role in the regulation of lipid metabolism. The activation of PPARα by pristanic acid can influence the expression of genes involved in fatty acid oxidation.

Below is a diagram representing the activation of PPARα by pristanic acid.

Pristanic Acid as a PPARα Ligand

Experimental Protocols

Accurate quantification of pristanic acid in biological samples is essential for both research and clinical diagnostics. Below are detailed methodologies for its analysis using gas chromatography-mass spectrometry (GC-MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Pristanic Acid

This protocol is suitable for the quantification of total pristanic acid in plasma or serum. The use of a deuterated internal standard like this compound is crucial for accurate quantification.

1. Sample Preparation and Extraction:

-

Internal Standard Spiking: To 100 µL of serum or plasma, add a known amount of this compound internal standard.

-

Hydrolysis: Add 1 mL of a 2:1 (v/v) chloroform (B151607):methanol solution to the sample. For the analysis of total fatty acids (including esterified forms), a saponification step with methanolic NaOH is required.

-

Extraction: Vortex the mixture and centrifuge to separate the layers. The lipids, including pristanic acid, will be in the lower chloroform layer.

-

Drying: Transfer the chloroform layer to a new tube and evaporate to dryness under a stream of nitrogen.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

Reagent: Use a 12% (w/w) solution of BCl₃ in methanol.

-

Procedure: Add 2 mL of the BCl₃-methanol reagent to the dried lipid extract.

-

Incubation: Heat the mixture at 60°C for 10 minutes.

-

Extraction of FAMEs: After cooling, add 1 mL of water and 1 mL of hexane (B92381). Shake vigorously and allow the layers to separate. The FAMEs will be in the upper hexane layer.

-

Final Preparation: Carefully transfer the hexane layer to a clean vial for GC-MS analysis.

3. GC-MS Instrumental Parameters (Illustrative):

-

Gas Chromatograph: Agilent GC system or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column.

-

Injector: Splitless mode at 250°C.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 1 minute.

-

Ramp 1: 10°C/min to 200°C.

-

Ramp 2: 5°C/min to 250°C, hold for 5 minutes.

-

-

Mass Spectrometer: Agilent MS detector or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Detection Mode: Selected Ion Monitoring (SIM) for targeted quantification of pristanic acid and its deuterated internal standard.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Analysis

This method offers high sensitivity and specificity for the quantification of pristanic acid.

1. Sample Preparation and Derivatization:

-

Hydrolysis and Extraction: Similar to the GC-MS protocol, perform hydrolysis and liquid-liquid extraction of fatty acids from the plasma sample (e.g., 20 µL) after spiking with the internal standard.

-

Derivatization:

-

Reagent: 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE). This reagent improves the ionization efficiency of the fatty acids.

-

Procedure: The extracted and dried fatty acids are reconstituted in a solution containing the derivatizing agent and incubated to form the DAABD-AE derivatives. The reaction is typically completed in approximately 2 hours.

-

2. UPLC-MS/MS Instrumental Parameters (Illustrative):

-

UPLC System: Waters ACQUITY UPLC system or equivalent.

-

Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an appropriate modifier like formic acid.

-

Flow Rate: 0.4 mL/min.

-

Analysis Time: A rapid analysis can be achieved in approximately 5 minutes per sample.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive ion electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM) for specific and sensitive detection of the precursor-to-product ion transitions for both pristanic acid-DAABD-AE and this compound-DAABD-AE.

Below is a workflow diagram for a typical experimental analysis of pristanic acid.

Experimental Workflow for Pristanic Acid Analysis

References

- 1. Nutrient Profiling and Evaluation of Fish As a Dietary Component [cifri.res.in]

- 2. Rapid UPLC-MS/MS method for routine analysis of plasma pristanic, phytanic, and very long chain fatty acid markers of peroxisomal disorders [agris.fao.org]

- 3. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Implementation and Validation of a Gas Chromatography-Mass Spectrometry Method for Pristanic Acid and Phytanic Acid Quantification in Plasma Specimens [jlmqa.org]

Pristanic Acid-d3: A Technical Guide to its Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key quality attributes and analytical methodologies detailed in a typical Certificate of Analysis (CoA) for Pristanic acid-d3. This deuterated analog of pristanic acid is a critical internal standard for mass spectrometry-based quantification of pristanic acid and other very-long-chain fatty acids. Its use is paramount in the research and diagnosis of peroxisomal disorders, such as Zellweger syndrome and Refsum disease, where the accumulation of these fatty acids is a key biomarker.

Core Compound Information

This compound, also known as 2,6,10,14-tetramethylpentadecanoic acid-d3, is a stable isotope-labeled form of pristanic acid.[1] The deuterium (B1214612) labels provide a distinct mass shift, allowing for its use as an internal standard in isotope dilution mass spectrometry, a highly accurate and precise method for quantitative analysis.[2]

Chemical and Physical Properties

A summary of the fundamental chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Name | 2,6,10,14-tetramethylpentadecanoic acid-d3 |

| Synonyms | 6,10,14-trimethyl-2-(methyl-d3)-pentadecanoic acid |

| Molecular Formula | C₁₉H₃₅D₃O₂ |

| Molecular Weight | 301.52 g/mol [3] |

| CAS Number | 1383920-14-6[3] |

| Appearance | Typically supplied as a neat solid or in solution (e.g., ethanol)[3][4] |

| Storage Conditions | Room temperature for neat solid; refer to CoA for solutions[1][3] |

Certificate of Analysis: Quantitative Data

The Certificate of Analysis for this compound provides critical data on its purity, isotopic enrichment, and, if supplied as a solution, its certified concentration. The following tables summarize typical specifications and representative analytical results.

Purity Assessment

The chemical purity of this compound is a critical parameter to ensure the accuracy of quantitative assays. It is typically determined by Gas Chromatography-Mass Spectrometry (GC-MS).

| Parameter | Specification | Representative Result | Method |

| Chemical Purity | ≥98%[3] | 99.2% (by GC-MS peak area) | Gas Chromatography-Mass Spectrometry (GC-MS) |

Isotopic Enrichment

Isotopic enrichment defines the percentage of the labeled isotope at the specified positions. This is a crucial measure of the quality of the stable isotope-labeled standard.

| Parameter | Specification | Representative Result | Method |

| Isotopic Enrichment | ≥99% deuterated forms (d1-d3)[4] | 99.5% | Nuclear Magnetic Resonance (NMR) Spectroscopy or Mass Spectrometry (MS) |

Certified Solution Concentration

For standards supplied in a solution, the concentration is a certified value, ensuring accurate spike-in amounts for internal standardization.

| Parameter | Specification | Representative Result | Method |

| Concentration | As stated on the label | 1.00 mg/mL ± 0.05 mg/mL | Gravimetric preparation and/or quantitative analysis |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical results. The following sections outline the typical experimental protocols for the key analyses cited in the Certificate of Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis

GC-MS is a cornerstone technique for separating and identifying volatile and semi-volatile compounds. For the analysis of fatty acids like this compound, a derivatization step is typically required to increase their volatility.

1. Sample Preparation (Derivatization):

-

Hydrolysis (if applicable): For complex samples, basic or acidic hydrolysis is performed to release free fatty acids.

-

Extraction: The fatty acids are extracted from the aqueous matrix using an organic solvent (e.g., hexane (B92381) or iso-octane).

-

Derivatization: The extracted fatty acid is converted to a more volatile ester, commonly a methyl ester (FAME) or a pentafluorobenzyl (PFB) ester. A common method involves reaction with a derivatizing agent such as BF₃-methanol or PFB-Br.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent GC system (or equivalent).

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Inlet Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: 10°C/min to 300°C.

-

Hold: 5 minutes at 300°C.

-

-

Mass Spectrometer: Agilent Mass Selective Detector (or equivalent).

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-550.

-

Data Analysis: The purity is determined by calculating the peak area percentage of the derivatized this compound relative to all other detected peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment

NMR spectroscopy is a powerful, non-destructive technique used to determine the structure of molecules and can be used to confirm the position and extent of isotopic labeling.

1. Sample Preparation:

-

A precise amount of the this compound standard is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

The solution is transferred to an NMR tube.

2. NMR Instrumentation and Parameters:

-

Spectrometer: Bruker Avance spectrometer (or equivalent) operating at a proton frequency of 400 MHz or higher.

-

Nuclei: ¹H and ²H NMR spectra are acquired.

-

¹H NMR: Used to confirm the chemical structure and identify the absence or significant reduction of protons at the labeled positions.

-

²H NMR: Directly observes the deuterium signal, and the integral of this signal relative to a known standard can be used to quantify the deuterium content.

-

Data Analysis: The isotopic enrichment is calculated by comparing the integrals of the signals corresponding to the labeled and unlabeled positions.

Metabolic Pathway Context

This compound is used as an internal standard in studies of metabolic pathways involving its unlabeled counterpart. Pristanic acid is formed in the body through the alpha-oxidation of phytanic acid, a branched-chain fatty acid derived from dietary sources. The accumulation of both phytanic and pristanic acids is indicative of certain peroxisomal disorders.

This technical guide provides a framework for understanding the critical information presented in a Certificate of Analysis for this compound. For specific batch information, always refer to the documentation provided by the supplier.

References

A Technical Guide to Pristanic Acid-d3 for Researchers

For researchers, scientists, and drug development professionals, Pristanic acid-d3 is a critical tool for the quantitative analysis of its unlabeled counterpart, pristanic acid. This deuterated internal standard is essential for mass spectrometry-based applications, enabling precise and accurate measurements in complex biological matrices. This guide provides an in-depth overview of this compound, including its suppliers, metabolic significance, and detailed experimental protocols for its use.

Availability and Sourcing of this compound

This compound is available from several specialized chemical suppliers that provide research-grade lipids and stable isotope-labeled compounds. When selecting a supplier, researchers should consider factors such as purity, isotopic enrichment, available formats (neat or in solution), and the availability of a comprehensive Certificate of Analysis (CoA).

Below is a summary of key suppliers and their product specifications.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Available Quantities |

| Larodan | Pristanic acid (2-methyl-D3) | 1383920-14-6 | C₁₉H₃₅D₃O₂ | >98% | Inquire |

| MedchemExpress | This compound | 1383920-14-6 | C₁₉H₃₅D₃O₂ | Inquire | 1 mg, 5 mg, 10 mg |

| Cayman Chemical (via Bertin Bioreagent) | This compound | 1383920-14-6 | C₁₉H₃₅D₃O₂ | ≥99% deuterated forms (d1-d3) | 1 mg |

| Eurisotop | PRISTANIC ACID (2-METHYL-D3, 98%) | 1383920-14-6 | C₁₉H₃₅D₃O₂ | 95%+ chemical purity | <50mg in solution |

| Fisher Scientific (distributor for Larodan) | LARODAN FINE CHEM US PRISTANIC ACID 2METHYLD3 50MG | Not specified | Not specified | Not specified | 50 mg |

Metabolic Significance of Pristanic Acid

Pristanic acid is a branched-chain fatty acid derived from the α-oxidation of phytanic acid, which is obtained from dietary sources such as dairy products, meat, and fish.[1] Due to the methyl group on its β-carbon, phytanic acid cannot be directly metabolized through β-oxidation. Instead, it undergoes α-oxidation in peroxisomes to form pristanic acid.[2][3] Pristanic acid can then be degraded via peroxisomal β-oxidation.[1][4]

The accumulation of phytanic and pristanic acids in the body is a hallmark of several inherited metabolic disorders, including Refsum's disease and Zellweger syndrome, which result from defects in peroxisomal function.[1][3] Therefore, the accurate quantification of pristanic acid in biological samples is crucial for the diagnosis and study of these conditions. This compound serves as an ideal internal standard for this purpose due to its similar chemical and physical properties to the endogenous analyte, with a distinct mass difference that allows for clear differentiation in mass spectrometry.[5]

Metabolic Pathway: From Phytanic Acid to Pristanic Acid

The conversion of phytanic acid to pristanic acid is a multi-step enzymatic process that occurs within the peroxisomes. This pathway, known as α-oxidation, is essential for the metabolism of branched-chain fatty acids.

Caption: The peroxisomal α-oxidation pathway of phytanic acid to pristanic acid.

Experimental Protocols for Quantification of Pristanic Acid using this compound

This compound is primarily used as an internal standard in stable isotope dilution assays for the quantification of pristanic acid in biological samples, most commonly plasma. The general workflow involves sample preparation (hydrolysis and extraction), derivatization, and analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

General Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of pristanic acid using this compound as an internal standard.

Caption: A generalized workflow for the quantification of pristanic acid.

Detailed Methodologies

1. Sample Preparation and Extraction

A common feature of most analytical methods is the initial liberation of fatty acids from lipids in the plasma sample, followed by extraction.

-

Hydrolysis: Plasma samples (typically 20-100 µL) are spiked with a known amount of this compound. Alkaline hydrolysis is then performed, often with potassium hydroxide (B78521) in ethanol, to release the fatty acids from their esterified forms.

-

Extraction: After hydrolysis and acidification, the fatty acids are extracted into an organic solvent such as hexane (B92381) or a mixture of hexane and diethyl ether. The organic layer is then evaporated to dryness.

2. Derivatization

To improve their volatility and chromatographic properties for GC-MS analysis, or to enhance ionization for LC-MS, the carboxylic acid groups of pristanic acid and its deuterated internal standard are derivatized.

-

For GC-MS: A common derivatization agent is a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), or through esterification to form methyl esters or pentafluorobenzyl (PFB) esters.[6]

-

For LC-MS/MS: Derivatization can be performed to introduce a readily ionizable group. One such agent is 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE), which improves the mass spectrometric detection of the fatty acids.

3. Instrumental Analysis

The derivatized sample is then analyzed by either GC-MS or LC-MS/MS.

GC-MS Method Outline

| Parameter | Example Condition |

| Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | Initial temperature of ~100°C, ramped to ~300°C |

| Ionization Mode | Electron Impact (EI) or Electron Capture Negative Ion (ECNI) for PFB derivatives |

| Mass Spectrometer | Operated in Selected Ion Monitoring (SIM) mode |

| Monitored m/z (for PFB derivatives) | Pristanic acid: m/z 355; this compound: m/z 358[7] |

LC-MS/MS Method Outline

| Parameter | Example Condition |

| Column | C18 reversed-phase column |

| Mobile Phase | Gradient of water and acetonitrile/methanol with a modifier like formic acid |

| Flow Rate | ~0.2-0.5 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) for DAABD-AE derivatives |

| Mass Spectrometer | Triple quadrupole operated in Multiple Reaction Monitoring (MRM) mode |

| MRM Transitions | Specific precursor to product ion transitions for derivatized pristanic acid and this compound would be determined during method development. |

4. Quantification

The concentration of pristanic acid in the original sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (this compound) and comparing this to a calibration curve prepared with known concentrations of unlabeled pristanic acid and a fixed concentration of the internal standard.

This technical guide provides a foundational understanding for researchers utilizing this compound. For specific applications, further method development and validation are essential to ensure accurate and reliable results.

References

- 1. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alpha oxidation - Wikipedia [en.wikipedia.org]

- 4. Pristanic acid - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Pristanic acid and phytanic acid in plasma from patients with peroxisomal disorders: stable isotope dilution analysis with electron capture negative ion mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Implementation and Validation of a Gas Chromatography-Mass Spectrometry Method for Pristanic Acid and Phytanic Acid Quantification in Plasma Specimens [jlmqa.org]

Pristanic Acid-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for the application of Pristanic acid-d3 in research, particularly in the fields of metabolomics and clinical diagnostics. This deuterated internal standard is crucial for the accurate quantification of pristanic acid, a branched-chain fatty acid implicated in several peroxisomal disorders.

Introduction to Pristanic Acid and its Significance

Pristanic acid (2,6,10,14-tetramethylpentadecanoic acid) is a saturated branched-chain fatty acid found in human plasma. It is derived from the diet, primarily from dairy products, meat, and fish, or as a metabolic product of phytanic acid through α-oxidation. In healthy individuals, pristanic acid is metabolized in the peroxisomes via β-oxidation.

The accumulation of pristanic acid in plasma and tissues is a key biomarker for several inherited metabolic disorders, most notably Zellweger spectrum disorders and other peroxisomal biogenesis defects. Accurate measurement of pristanic acid levels is therefore critical for the diagnosis and monitoring of these conditions. This compound, a stable isotope-labeled form of pristanic acid, serves as an ideal internal standard for quantitative analysis by mass spectrometry, correcting for variations in sample preparation and instrument response.

Suppliers of this compound

A critical first step in utilizing this compound is sourcing high-quality material. Several reputable suppliers offer this compound, often with detailed certificates of analysis.

| Supplier | Product Name | CAS Number | Purity/Isotopic Enrichment | Formulation |

| Cayman Chemical | This compound | 1383920-14-6 | ≥99% deuterated forms (d1-d3) | Solution in ethanol |

| Bertin Bioreagent | This compound | 1383920-14-6 | ≥99% deuterated forms (d1-d3) | Solution in ethanol |

| MedchemExpress | This compound | 1383920-14-6 | Not specified | Not specified |

| Larodan | Pristanic acid (2-methyl-D3) | 1383920-14-6 | >98% | Neat or in solution |

| Cambridge Isotope Laboratories, Inc. | Pristanic acid (2-methyl-D₃, 98%) | 1383920-14-6 | Chemical Purity: 95% | Neat |

Metabolic Pathway of Pristanic Acid

Pristanic acid metabolism is a key process that occurs within the peroxisomes. Understanding this pathway is essential for interpreting analytical results and their clinical significance. The degradation of pristanic acid involves a series of enzymatic reactions known as β-oxidation.

Experimental Protocols

The accurate quantification of pristanic acid in biological matrices like plasma is typically achieved using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), with this compound as an internal standard.

General Experimental Workflow

The general workflow for the analysis of pristanic acid in plasma involves several key steps, from sample preparation to data analysis.

Detailed GC-MS Protocol

This protocol is a synthesis of methodologies described in the scientific literature for the analysis of pristanic acid in plasma.[1][2]

1. Materials and Reagents:

-

Plasma samples

-

This compound internal standard solution (concentration to be optimized, e.g., 10 µg/mL in ethanol)

-

Potassium hydroxide (B78521) (KOH) solution (e.g., 1 M in methanol)

-

Hexane (B92381) (HPLC grade)

-

Hydrochloric acid (HCl) (concentrated)

-

Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

2. Sample Preparation:

-

To 100 µL of plasma in a glass tube, add a known amount of this compound internal standard solution.

-

Add 1 mL of 1 M KOH in methanol (B129727).

-

Incubate at 80°C for 1 hour to hydrolyze the fatty acids from their esterified forms.

-

Cool the sample to room temperature and acidify with 200 µL of concentrated HCl.

-

Extract the fatty acids by adding 2 mL of hexane and vortexing for 2 minutes.

-

Centrifuge at 2000 x g for 5 minutes to separate the phases.

-

Transfer the upper hexane layer to a clean glass tube.

-

Repeat the extraction with another 2 mL of hexane and combine the hexane layers.

-

Dry the combined hexane extract over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

3. Derivatization:

-

To the dried residue, add 50 µL of BSTFA + 1% TMCS.

-

Incubate at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) esters of the fatty acids.

-

Cool to room temperature before injection into the GC-MS.

4. GC-MS Analysis:

-

Injection Volume: 1 µL

-

Injector Temperature: 280°C

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes

-

Ramp 1: 10°C/min to 250°C

-

Ramp 2: 5°C/min to 300°C, hold for 5 minutes

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Monitor characteristic ions for the TMS esters of pristanic acid and this compound.

-

5. Quantification:

-

Create a calibration curve using known concentrations of unlabeled pristanic acid spiked with the same amount of this compound as the samples.

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Determine the concentration of pristanic acid in the plasma samples by interpolating from the calibration curve.

Detailed LC-MS/MS Protocol

This protocol is based on established methods for the rapid analysis of pristanic and other fatty acids in plasma.[3][4][5]

1. Materials and Reagents:

-

Plasma samples

-

This compound internal standard solution (concentration to be optimized)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid

-

UPLC-MS/MS system with a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

2. Sample Preparation:

-

To 50 µL of plasma in a microcentrifuge tube, add a known amount of this compound internal standard solution.

-

Add 200 µL of cold methanol to precipitate proteins.

-

Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

3. UPLC-MS/MS Analysis:

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient Elution:

-

0-1 min: 50% B

-

1-8 min: Linear gradient to 98% B

-

8-10 min: Hold at 98% B

-

10.1-12 min: Return to 50% B for equilibration

-

-

Flow Rate: 0.4 mL/min

-

Mass Spectrometer:

-

Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (to be optimized)

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

-

Monitor specific precursor-to-product ion transitions for pristanic acid and this compound.

-

4. Quantification:

-

Similar to the GC-MS method, construct a calibration curve using standard solutions of pristanic acid and a constant concentration of this compound.

-

Calculate the peak area ratios and determine the concentrations in the unknown samples.

Data Interpretation and Quality Control

For reliable quantification, it is essential to establish a linear calibration curve with a good correlation coefficient (r² > 0.99). Quality control (QC) samples at low, medium, and high concentrations should be included in each analytical run to monitor the accuracy and precision of the method. The concentration of pristanic acid in healthy individuals is typically in the low micromolar range. Elevated levels are indicative of a potential peroxisomal disorder and warrant further clinical investigation.

Conclusion

This compound is an indispensable tool for researchers and clinicians involved in the study and diagnosis of peroxisomal disorders. Its use as an internal standard in mass spectrometry-based methods ensures the accuracy and reliability of quantitative measurements of pristanic acid. The detailed protocols and information provided in this guide are intended to facilitate the successful implementation of these analytical techniques in a laboratory setting.

References

- 1. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. metbio.net [metbio.net]

- 3. jasem.com.tr [jasem.com.tr]

- 4. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

An In-depth Technical Guide to the Pristanic Acid Metabolism Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pristanic acid metabolism pathway, a critical route for the degradation of branched-chain fatty acids in humans. The guide details the enzymatic steps, subcellular localization, and associated metabolic disorders. It also presents quantitative data on key metabolites and outlines the principles of experimental protocols for the analysis of this pathway, serving as a valuable resource for researchers and professionals in drug development.

Introduction to Pristanic Acid Metabolism

Pristanic acid (2,6,10,14-tetramethylpentadecanoic acid) is a branched-chain fatty acid derived from the metabolism of phytanic acid, which is obtained from dietary sources such as dairy products, meat, and fish.[1] Due to the presence of a methyl group on its β-carbon, phytanic acid cannot be directly metabolized by the β-oxidation pathway that degrades most fatty acids.[2] Instead, it undergoes an initial α-oxidation step to yield pristanic acid, which is then further catabolized through peroxisomal β-oxidation.[1][3]

The proper functioning of the pristanic acid metabolism pathway is crucial for cellular lipid homeostasis. Deficiencies in the enzymes involved in this pathway lead to the accumulation of phytanic acid and/or pristanic acid, resulting in severe and often debilitating inherited metabolic disorders.[2][3] Understanding the intricacies of this pathway is therefore essential for the diagnosis, management, and development of therapeutic interventions for these conditions.

The Metabolic Pathway: From Phytanic Acid to Acetyl-CoA and Propionyl-CoA

The metabolism of pristanic acid is intrinsically linked to the degradation of its precursor, phytanic acid. The overall process can be divided into two main stages: the α-oxidation of phytanoyl-CoA to pristanoyl-CoA and the subsequent β-oxidation of pristanoyl-CoA.

Alpha-Oxidation of Phytanoyl-CoA

The initial step in the breakdown of phytanic acid occurs in the peroxisomes and involves a series of enzymatic reactions collectively known as α-oxidation.[3]

-

Activation to Phytanoyl-CoA: Phytanic acid is first activated to its coenzyme A (CoA) ester, phytanoyl-CoA.

-

Hydroxylation: Phytanoyl-CoA is then hydroxylated by the enzyme phytanoyl-CoA hydroxylase (PHYH) , also known as phytanoyl-CoA dioxygenase, to form 2-hydroxyphytanoyl-CoA.[2][4] This is a critical regulatory step in the pathway.

-

Cleavage: 2-hydroxyphytanoyl-CoA is cleaved by 2-hydroxyphytanoyl-CoA lyase into pristanal (B217276) and formyl-CoA.

-

Oxidation to Pristanic Acid: Pristanal is subsequently oxidized by an aldehyde dehydrogenase to yield pristanic acid.[3]

-

Activation to Pristanoyl-CoA: Finally, pristanic acid is activated to pristanoyl-CoA, the substrate for the subsequent β-oxidation pathway.

Peroxisomal Beta-Oxidation of Pristanoyl-CoA

Pristanoyl-CoA undergoes three cycles of β-oxidation within the peroxisomes.[5][6] This process involves a set of enzymes distinct from those of mitochondrial β-oxidation.

-

Racemization: Pristanoyl-CoA exists as a mixture of (2R) and (2S) stereoisomers. The first enzyme of peroxisomal β-oxidation, acyl-CoA oxidase, is stereospecific for the (2S)-isomer. Therefore, (2R)-pristanoyl-CoA must first be converted to (2S)-pristanoyl-CoA by the enzyme α-methylacyl-CoA racemase (AMACR) .

-

Oxidation: (2S)-pristanoyl-CoA is oxidized by branched-chain acyl-CoA oxidase (ACOX2) to produce 2,3-pristenoyl-CoA.[6]

-

Hydration and Dehydrogenation: 2,3-pristenoyl-CoA is then hydrated and subsequently dehydrogenated by the D-bifunctional protein (DBP), also known as 17β-hydroxysteroid dehydrogenase type 4 (HSD17B4) , to form 3-keto-pristanoyl-CoA.

-

Thiolytic Cleavage: The final step of each β-oxidation cycle is the thiolytic cleavage of the 3-ketoacyl-CoA ester by sterol carrier protein X (SCPx) or peroxisomal thiolase (ACAA1) . The first cycle of β-oxidation of pristanoyl-CoA releases a molecule of propionyl-CoA. The subsequent two cycles each release a molecule of acetyl-CoA.

After three cycles of peroxisomal β-oxidation, the remaining acyl-CoA, 4,8-dimethylnonanoyl-CoA, is transported to the mitochondria for further degradation.[3]

Figure 1: The pristanic acid metabolism pathway.

Quantitative Data

The concentrations of phytanic acid and pristanic acid in plasma are important biomarkers for the diagnosis of peroxisomal disorders. The following tables summarize typical concentrations in healthy individuals and patients with relevant metabolic diseases.

Table 1: Plasma Concentrations of Phytanic and Pristanic Acid in Healthy Individuals

| Analyte | Concentration Range (µmol/L) |

| Phytanic Acid | < 10 |

| Pristanic Acid | < 1 |

Note: Reference ranges may vary slightly between laboratories.

Table 2: Plasma Concentrations of Phytanic and Pristanic Acid in Peroxisomal Disorders

| Disorder | Phytanic Acid (µmol/L) | Pristanic Acid (µmol/L) | Pristanic Acid / Phytanic Acid Ratio |

| Refsum Disease | Highly elevated (>100) | Normal or slightly elevated | Very low |

| Zellweger Syndrome | Elevated | Elevated | Normal or slightly elevated |

| Rhizomelic Chondrodysplasia Punctata (RCDP) | Elevated | Normal or low | Low |

| AMACR Deficiency | Elevated | Elevated | Elevated |

| DBP Deficiency | Elevated | Highly elevated | High |

Data compiled from multiple sources. The exact concentrations can vary depending on dietary intake and disease severity.

Experimental Protocols

The diagnosis of disorders related to pristanic acid metabolism relies on the biochemical analysis of metabolites and enzyme activities in various biological samples.

Quantification of Phytanic and Pristanic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the quantitative analysis of phytanic and pristanic acid in plasma and other biological fluids.[1][7][8] The general workflow involves:

-

Sample Preparation: Liberation of fatty acids from plasma lipids through hydrolysis.

-

Extraction: Extraction of the fatty acids into an organic solvent.

-

Derivatization: Conversion of the fatty acids into volatile esters to facilitate their analysis by GC.

-

GC-MS Analysis: Separation of the derivatized fatty acids by gas chromatography and their detection and quantification by mass spectrometry. Stable isotope-labeled internal standards are typically used for accurate quantification.

Detailed protocols for the GC-MS analysis of phytanic and pristanic acids have been published and should be consulted for specific experimental conditions.[7][8]

Phytanoyl-CoA Hydroxylase (PHYH) Activity Assay

The measurement of PHYH enzyme activity is crucial for the diagnosis of Refsum disease.[9] The assay is typically performed on patient-derived cultured fibroblasts or liver homogenates. The principle of the assay involves incubating the cell or tissue homogenate with the substrate, phytanoyl-CoA, and the necessary cofactors (Fe²⁺, 2-oxoglutarate, and ascorbate).[9][10] The product of the reaction, 2-hydroxyphytanoyl-CoA, is then quantified, often using methods like high-performance liquid chromatography (HPLC) or tandem mass spectrometry (MS/MS).

Peroxisomal β-Oxidation of Pristanoyl-CoA

The functional integrity of the peroxisomal β-oxidation of pristanoyl-CoA can be assessed in cultured fibroblasts by incubating the cells with radiolabeled pristanic acid and measuring the rate of its degradation. The production of radiolabeled water or acetyl-CoA is quantified as a measure of the overall pathway activity.

Figure 2: Diagnostic workflow for pristanic acid metabolism disorders.

Associated Disorders and Drug Development Implications

Defects in the pristanic acid metabolism pathway are associated with a group of inherited metabolic disorders known as peroxisomal disorders.

-

Refsum Disease: This is an autosomal recessive disorder caused by a deficiency of phytanoyl-CoA hydroxylase (PHYH).[2] It is characterized by the accumulation of phytanic acid in plasma and tissues, leading to neurological symptoms such as retinitis pigmentosa, peripheral neuropathy, and ataxia.

-

Zellweger Spectrum Disorders (ZSDs): These are a group of severe, autosomal recessive disorders caused by defects in peroxisome biogenesis. In ZSDs, multiple peroxisomal functions are impaired, leading to the accumulation of very-long-chain fatty acids, phytanic acid, and pristanic acid.[11]

-

Alpha-Methylacyl-CoA Racemase (AMACR) Deficiency: This is a rare disorder characterized by the accumulation of pristanic acid and C27-bile acid intermediates.

-

D-Bifunctional Protein (DBP) Deficiency: This disorder affects the second and third steps of peroxisomal β-oxidation and leads to the accumulation of very-long-chain fatty acids and pristanic acid.

The development of therapeutic strategies for these disorders is an active area of research. Current management primarily involves dietary restriction of phytanic acid for Refsum disease. For other disorders, treatment is largely supportive. A deeper understanding of the pristanic acid metabolism pathway is crucial for the development of novel therapeutic approaches, which may include enzyme replacement therapy, gene therapy, or small molecule-based strategies aimed at restoring or bypassing the deficient metabolic steps.

Conclusion

The pristanic acid metabolism pathway is a vital component of cellular lipid metabolism, and its disruption has profound clinical consequences. This technical guide has provided a detailed overview of the pathway, from the initial α-oxidation of phytanic acid to the subsequent β-oxidation of pristanic acid. The quantitative data and outlines of experimental protocols presented herein serve as a valuable resource for researchers and clinicians working on the diagnosis and treatment of peroxisomal disorders. Further research into the regulation of this pathway and the development of targeted therapies holds promise for improving the lives of individuals affected by these debilitating conditions.

References

- 1. Investigational methods for peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phytanoyl-CoA dioxygenase - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Reactome | Beta-oxidation of pristanoyl-CoA [reactome.org]

- 7. researchgate.net [researchgate.net]

- 8. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of phytanoyl-Coenzyme A hydroxylase in human liver and activity measurements in patients with peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phytanoyl-CoA hydroxylase: recognition of 3-methyl-branched acyl-coAs and requirement for GTP or ATP and Mg(2+) in addition to its known hydroxylation cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biochemistry and genetics of inherited disorders of peroxisomal fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Pristanic Acid in Fatty Acid Oxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pristanic acid (2,6,10,14-tetramethylpentadecanoic acid) is a branched-chain fatty acid that plays a crucial role in lipid metabolism.[1] Derived from the diet or as a metabolic product of phytanic acid, its breakdown is essential for normal cellular function.[1][2] Dysregulation of pristanic acid oxidation is implicated in several inherited metabolic disorders, making it a key area of study for researchers and a potential target for therapeutic intervention. This technical guide provides an in-depth overview of the core principles of pristanic acid's role in fatty acid oxidation, complete with quantitative data, detailed experimental protocols, and visual pathway representations to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

The Metabolic Journey of Pristanic Acid: From Origin to Oxidation

Pristanic acid originates from two primary sources: directly from the consumption of dairy products, meat, and fish, or through the alpha-oxidation of phytanic acid in the peroxisomes.[3] Due to the presence of a methyl group on its beta-carbon, phytanic acid cannot be directly metabolized through beta-oxidation. Instead, it undergoes a process of alpha-oxidation, which removes one carbon atom to yield pristanic acid.[3]

Once formed, pristanic acid is activated to its coenzyme A (CoA) ester, pristanoyl-CoA, and subsequently undergoes beta-oxidation. This process occurs predominantly within the peroxisomes, with subsequent mitochondrial involvement for the complete breakdown of its products.[4]

Peroxisomal Beta-Oxidation of Pristanoyl-CoA

The beta-oxidation of pristanoyl-CoA in the peroxisome is a multi-step process involving several key enzymes. A critical initial step is the conversion of the (2R)-stereoisomer of pristanoyl-CoA to the (2S)-stereoisomer by alpha-methylacyl-CoA racemase (AMACR) , as the subsequent enzymes are stereospecific for the (S)-form.[5][6]

The core beta-oxidation spiral then proceeds as follows:

-

Oxidation: (2S)-Pristanoyl-CoA is oxidized by branched-chain acyl-CoA oxidase (ACOX2/ACOX3) to produce 2,3-trans-enoyl-pristanoyl-CoA.[7][8]

-

Hydration and Dehydrogenation: The next two steps, hydration and dehydrogenation, are catalyzed by D-bifunctional enzyme (MFE-2) .[3][9][10]

-

Thiolytic Cleavage: The final step is the thiolytic cleavage of 3-keto-pristanoyl-CoA by sterol carrier protein X (SCPx) thiolase , which has a high specificity for 2-methyl-branched 3-oxoacyl-CoAs.[11][12] This reaction releases a molecule of propionyl-CoA and a chain-shortened acyl-CoA.

This cycle of beta-oxidation is repeated, yielding acetyl-CoA and propionyl-CoA, until the molecule is fully degraded.[4]

Quantitative Data in Pristanic Acid Metabolism

Understanding the quantitative aspects of pristanic acid metabolism is crucial for diagnosing and monitoring related disorders. The following tables summarize key quantitative data found in the literature.

Table 1: Plasma Concentrations of Pristanic Acid and Related Metabolites in Healthy Individuals and Patients with Peroxisomal Disorders

| Analyte | Healthy Controls | Zellweger Syndrome | D-Bifunctional Protein Deficiency | Refsum Disease |

| Pristanic Acid (µmol/L) | 0.0 - 1.5[13] | Elevated[14] | Markedly Elevated[15] | Normal or slightly elevated |

| Phytanic Acid (µmol/L) | 0.30 - 11.5[13] | Elevated[14] | Elevated[15] | Markedly Elevated |

| Pristanic Acid / Phytanic Acid Ratio | Normal | Normal[14] | Markedly Increased[15] | Low |

| 2,3-Pristenic Acid (nmol/L) | 2 - 48[16] | Decreased relative to pristanic acid[16] | Elevated[16] | Not typically measured |

| 3-Hydroxypristanic Acid (nmol/L) | 0.02 - 0.81[16] | Decreased relative to pristanic acid[16] | Elevated[16] | Not typically measured |

| 3-Ketopristanic Acid (nmol/L) | 0.07 - 1.45[16] | Decreased relative to pristanic acid[16] | Relatively low compared to pristanic acid[16] | Not typically measured |

Table 2: Enzyme Kinetic Parameters for Human Alpha-Methylacyl-CoA Racemase (AMACR)

| Substrate | Km (µM) | Vmax (µmol/min/mg) |

| Pristanoyl-CoA | 172[17] | 0.1[17] |

| Trihydroxycoprostanoyl-CoA | 31.6[17] | 0.3[17] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed in this guide.

Experimental Protocols

Measurement of Pristanic Acid Beta-Oxidation in Cultured Human Skin Fibroblasts

This protocol is adapted from methodologies described for the diagnosis of peroxisomal beta-oxidation defects.[18][19]

1. Cell Culture and Harvest:

-

Culture human skin fibroblasts in a suitable medium (e.g., DMEM with 10% fetal bovine serum) to confluency.

-

Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and resuspend in PBS.

2. Incubation with Labeled Pristanic Acid:

-

Incubate a known quantity of fibroblast cell suspension with [1-¹⁴C]pristanic acid in an incubation medium containing albumin to solubilize the fatty acid.

-

The incubation is typically carried out at 37°C for a defined period (e.g., 2 hours).

3. Separation of Substrate and Products:

-

Stop the reaction by adding perchloric acid.

-

Centrifuge the mixture to pellet the protein.

-

Separate the radiolabeled water-soluble products (acetyl-CoA and propionyl-CoA, which are further metabolized) from the unreacted [1-¹⁴C]pristanic acid using a phase separation method (e.g., with chloroform/methanol).

4. Quantification of Beta-Oxidation Activity:

-

Measure the radioactivity in the aqueous phase using liquid scintillation counting.

-

The amount of radioactivity is proportional to the rate of pristanic acid beta-oxidation.

-

Express the results as nmol of [1-¹⁴C]pristanic acid oxidized per hour per mg of cell protein.

Quantification of Pristanic Acid in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a stable isotope dilution GC-MS method for the accurate quantification of pristanic acid.[20][21]

1. Sample Preparation:

-

To a plasma sample (e.g., 100 µL), add a known amount of a deuterated internal standard, such as [d₃]-pristanic acid.

-

Perform alkaline hydrolysis by adding a solution of potassium hydroxide (B78521) in ethanol (B145695) and heating to release pristanic acid from lipids.

2. Extraction:

-

Acidify the sample with an acid (e.g., HCl).

-

Extract the fatty acids into an organic solvent (e.g., hexane (B92381) or diethyl ether).

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

3. Derivatization:

-

Derivatize the fatty acids to form volatile esters suitable for GC-MS analysis. A common derivatizing agent is pentafluorobenzyl bromide (PFBBr).

-

Incubate the dried extract with PFBBr and a catalyst (e.g., diisopropylethylamine) in a suitable solvent (e.g., acetonitrile).

-

Evaporate the solvent after the reaction is complete.

4. GC-MS Analysis:

-

Reconstitute the derivatized sample in a suitable solvent (e.g., iso-octane).

-

Inject an aliquot into the GC-MS system.

-

Use a suitable capillary column (e.g., a non-polar or medium-polarity column) for separation.

-

Operate the mass spectrometer in negative chemical ionization (NCI) mode for high sensitivity and selectivity, monitoring the specific ions for the derivatized pristanic acid and its deuterated internal standard.

5. Quantification:

-

Calculate the ratio of the peak area of the endogenous pristanic acid derivative to the peak area of the deuterated internal standard.

-

Determine the concentration of pristanic acid in the sample by comparing this ratio to a standard curve prepared with known amounts of pristanic acid and the internal standard.

Conclusion

Pristanic acid is a key metabolite in branched-chain fatty acid oxidation, and its proper degradation is vital for human health. The intricate peroxisomal and mitochondrial pathways involved in its metabolism are subjects of ongoing research, with implications for understanding and treating a range of metabolic disorders. This technical guide has provided a comprehensive overview of the current knowledge, including quantitative data and detailed methodologies, to serve as a valuable resource for the scientific community. Further research into the kinetic properties of the enzymes involved in pristanic acid oxidation will undoubtedly provide deeper insights into the regulation of this critical metabolic pathway and may unveil new therapeutic targets.

References

- 1. Oxidation of pristanic acid in fibroblasts and its application to the diagnosis of peroxisomal beta-oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pristanic acid - Wikipedia [en.wikipedia.org]

- 3. Peroxisomal multifunctional protein-2: the enzyme, the patients and the knockout mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Current Knowledge on the Function of α-Methyl Acyl-CoA Racemase in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alpha-methylacyl-CoA racemase - Wikipedia [en.wikipedia.org]

- 7. ACOX3 - Wikipedia [en.wikipedia.org]

- 8. A novel case of ACOX2 deficiency leads to recognition of a third human peroxisomal acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. uniprot.org [uniprot.org]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Sterol carrier protein X (SCPx) is a peroxisomal branched-chain beta-ketothiolase specifically reacting with 3-oxo-pristanoyl-CoA: a new, unique role for SCPx in branched-chain fatty acid metabolism in peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mutations in the Gene Encoding Peroxisomal Sterol Carrier Protein X (SCPx) Cause Leukencephalopathy with Dystonia and Motor Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. southtees.nhs.uk [southtees.nhs.uk]

- 14. Studies on the oxidation of phytanic acid and pristanic acid in human fibroblasts by acylcarnitine analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Oxidation of pristanic acid in fibroblasts and its application to the diagnosis of peroxisomal beta-oxidation defects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Determining the Reference Intervals of Long-Chain Fatty Acids, Phytanic Acid and Pristanic Acid for Diagnostics of Peroxisome Disorders in Children. J. Life Sci. Biomed., 6 (4): 83-89.; | Semantic Scholar [semanticscholar.org]

- 17. uniprot.org [uniprot.org]

- 18. Pristanic acid beta-oxidation in peroxisomal disorders: studies in cultured human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Measurement of peroxisomal fatty acid beta-oxidation in cultured human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. jasem.com.tr [jasem.com.tr]

Pristanic Acid and PPARα Signaling: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pristanic acid (2,6,10,14-tetramethylpentadecanoic acid) is a branched-chain fatty acid that is a natural ligand for the peroxisome proliferator-activated receptor alpha (PPARα).[1][2][3] Found in micromolar concentrations in human plasma, pristanic acid plays a significant role in the regulation of lipid and glucose metabolism through the activation of PPARα.[1][2][3] This technical guide provides an in-depth overview of the interaction between pristanic acid and PPARα, including quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and workflows.

PPARα is a nuclear receptor that, upon activation, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[4] Pristanic acid, and more potently its CoA-ester, pristanoyl-CoA, are endogenous activators of this pathway.[4]

Quantitative Data

The interaction between pristanic acid and PPARα, as well as its downstream effects, can be quantified. The following tables summarize key quantitative data from various studies.

Table 1: Pristanic Acid and PPARα Interaction

| Parameter | Value | Cell Line/System | Reference |

| EC50 for PPARα Activation | ~40 µM | COS-1 and HepG2 cells | [1] |

| Significant PPARα Induction | 1 µM | Not specified | [1][2] |

| Binding Affinity (Kd) of Pristanoyl-CoA to PPARα | ~11 nM | In vitro binding assay | [4] |

Table 2: Pristanic Acid-Induced Gene Expression

| Target Gene | Fold Induction | Cell Line | Pristanic Acid Concentration | Reference |

| Acyl-CoA Oxidase (ACOX1) | Not specified | Rat Hepatoma (MH1C1) | Not specified | [5] |

| CPT1b | Not specified | 3T3-L1 adipocytes | Not specified | [6] |

| UCP3 | Not specified | 3T3-L1 adipocytes | Not specified | [6] |

Signaling Pathways and Experimental Workflows

Pristanic Acid Metabolism and PPARα Activation

Pristanic acid is derived from the alpha-oxidation of phytanic acid or obtained directly from the diet.[7][8][9] Inside the cell, it is converted to its active form, pristanoyl-CoA, which then binds to and activates PPARα.

Experimental Workflow for Luciferase Reporter Assay

This workflow outlines the key steps in a luciferase reporter assay to quantify the activation of PPARα by pristanic acid.

Experimental Protocols

Protocol 1: PPARα Transactivation Assay (Luciferase Reporter Assay)

This protocol is adapted from methodologies used in studies of PPARα activation.[1]

1. Cell Culture and Plating:

-

Culture COS-1 or HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Seed cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

2. Transient Transfection:

-

Prepare a transfection mixture containing:

-

A PPARα expression vector (e.g., pSG5-hPPARα).

-

A PPRE-driven luciferase reporter vector (e.g., pPPRE-luc).

-

A control vector for normalization (e.g., a β-galactosidase or Renilla luciferase vector).

-

-

Use a suitable transfection reagent (e.g., FuGENE 6 or Lipofectamine) according to the manufacturer's instructions.

-

Add the transfection mixture to the cells and incubate for 24 hours.

3. Pristanic Acid Treatment:

-

Prepare a stock solution of pristanic acid in a suitable solvent (e.g., DMSO).

-

Dilute the pristanic acid stock solution in serum-free DMEM to the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Replace the transfection medium with the pristanic acid-containing medium and incubate for 24 hours.

4. Luciferase Assay:

-

Lyse the cells using a suitable lysis buffer.

-

Add luciferase assay reagent to the cell lysates.

-

Measure the luminescence using a luminometer.

-

Normalize the firefly luciferase activity to the activity of the control reporter.

Protocol 2: Quantification of Pristanic Acid in Biological Samples

This protocol is a generalized method based on gas chromatography-mass spectrometry (GC-MS).[10]

1. Sample Preparation:

-